molecular formula C19H22FNO B13995244 1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one CAS No. 918519-39-8

1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one

Cat. No.: B13995244
CAS No.: 918519-39-8
M. Wt: 299.4 g/mol
InChI Key: RNSPBZLUWQHRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one is a synthetic ketone derivative characterized by a pentan-3-one backbone substituted with a benzyl(methyl)amino group at position 1 and a 4-fluorophenyl moiety at position 4. The compound’s structure combines aromatic (benzyl, fluorophenyl) and aliphatic (methylamino) components, which may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Properties

CAS No.

918519-39-8

Molecular Formula

C19H22FNO

Molecular Weight

299.4 g/mol

IUPAC Name

1-[benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one

InChI

InChI=1S/C19H22FNO/c1-21(15-17-5-3-2-4-6-17)14-13-19(22)12-9-16-7-10-18(20)11-8-16/h2-8,10-11H,9,12-15H2,1H3

InChI Key

RNSPBZLUWQHRQF-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)CCC1=CC=C(C=C1)F)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one typically involves the following steps:

    Formation of the Pentanone Backbone: The starting material, 4-fluorobenzaldehyde, undergoes a condensation reaction with a suitable ketone to form the pentanone backbone.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Methylation: The methyl group is added through a methylation reaction using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzyl chloride, methyl iodide, and various amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound shares structural similarities with other fluorophenyl-containing molecules and amino-substituted ketones. Below is a comparative analysis with three analogues:

Compound Key Structural Features Target/Activity Binding Affinity (IC₅₀/Ki) Metabolic Stability (t₁/₂)
Target Compound 1-Benzyl(methyl)amino, 5-(4-fluorophenyl), pentan-3-one Hypothetical BACE1 inhibitor (predicted) N/A N/A
ZPX394 (Co-crystal ligand in 3UQU.pdb) N-[(1R)-1-(4-fluorophenyl)ethyl], 5-[methyl (methyl sulfonyl)amino]benzene-1,3-dicarboxamide BACE1 inhibitor (confirmed) 2.8 nM (BACE1) >6 hours (human liver microsomes)
Fluorophenyl-piperidine derivatives 4-Fluorophenyl, piperidine ring, ketone group Sigma-1 receptor antagonists 15–50 nM (Sigma-1) 3–5 hours
Benzylamino-propanone analogues Benzylamino group, propanone backbone Monoamine oxidase (MAO) inhibitors 10–100 nM (MAO-B) 2–4 hours

Pharmacological and Biochemical Insights

  • Fluorophenyl Substitution: The 4-fluorophenyl group, present in both the target compound and ZPX394, enhances binding to hydrophobic pockets in enzymes like BACE1 (β-secretase), a target for Alzheimer’s disease therapeutics. Fluorine’s electronegativity and small atomic radius improve binding affinity and metabolic stability compared to non-fluorinated analogues .
  • Amino Group Variations: The benzyl(methyl)amino group in the target compound differs from ZPX394’s methyl sulfonamide moiety. Sulfonamides typically exhibit stronger hydrogen-bonding interactions with catalytic residues (e.g., Asp32/Asp228 in BACE1), suggesting the target compound may require structural optimization for comparable potency.
  • Backbone Flexibility : The pentan-3-one backbone provides greater conformational flexibility than rigid benzene dicarboxamide (ZPX394) or piperidine derivatives. While flexibility may improve tissue penetration, it could reduce target selectivity.

Metabolic and Pharmacokinetic Considerations

  • Metabolic Stability: Compounds with fluorinated aromatic rings (e.g., ZPX394) demonstrate extended half-lives due to reduced CYP450-mediated oxidation. The target compound’s benzyl(methyl)amino group, however, may introduce susceptibility to N-demethylation, a common metabolic pathway .

Biological Activity

1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one, a compound with the CAS number 73608-73-8, is an organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C14H21NO
  • Molecular Weight : 219.32 g/mol
  • LogP : 2.7336 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

Research indicates that compounds similar to this compound may exhibit antidepressant properties. For instance, studies have shown that related benzylamine derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition, which are critical in mood regulation.

2. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential mechanism of action through apoptosis induction and cell cycle arrest.

3. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been reported to possess antibacterial and antifungal properties, affecting both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntidepressantBenzylamine derivativesInhibition of serotonin and norepinephrine reuptake
AnticancerChalcone analogsCytotoxicity in cancer cell lines
AntimicrobialVarious benzyl derivativesActivity against Staphylococcus aureus and E. coli

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with neurotransmitter receptors and enzymes involved in metabolic pathways plays a crucial role.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.